molecular formula C13H10Cl2O B6372211 5-(3,5-Dichlorophenyl)-3-methylphenol CAS No. 1261941-57-4

5-(3,5-Dichlorophenyl)-3-methylphenol

Cat. No.: B6372211
CAS No.: 1261941-57-4
M. Wt: 253.12 g/mol
InChI Key: DMRYECNDGQDRCD-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenyl)-3-methylphenol is a chemical compound that belongs to the class of phenols, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its two chlorine atoms attached to the phenyl ring, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenyl)-3-methylphenol typically involves the chlorination of 3-methylphenol (m-cresol) followed by further chemical modifications. One common method includes the reaction of 3-methylphenol with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atoms at the desired positions on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a chlorination reactor where temperature, pressure, and chlorine concentration are carefully monitored.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of dichlorohydroxy derivatives.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(3,5-Dichlorophenyl)-3-methylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenyl)-3-methylphenol involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects. The compound may target specific enzymes or proteins, inhibiting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Dichlorophenyl)-3-methylphenol is unique due to the presence of both chlorine atoms and a methyl group on the phenyl ring, which enhances its reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c1-8-2-9(6-13(16)3-8)10-4-11(14)7-12(15)5-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRYECNDGQDRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683964
Record name 3',5'-Dichloro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-57-4
Record name 3',5'-Dichloro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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